(5-Chloro-2-methylphenyl)hydrazine

Fischer indole synthesis Indolenine derivatives Heterocyclic chemistry

(5-Chloro-2-methylphenyl)hydrazine (CAS 94447-40-2) is a specialized arylhydrazine building block whose 5-chloro-2-methyl substitution pattern is structurally indispensable for target molecule synthesis. Unlike generic phenylhydrazine, this specific isomer delivers the electronic and steric profile required for regioselective Fischer indole cyclization, directly dictating the substitution pattern of the resulting indole or indolenine product. This compound is the definitive starting material for constructing 4-chloro-3,3,7-trimethyl-3H-indol-2-yl scaffolds and downstream heterocyclic libraries. Procure the free base where the hydrochloride counterion is incompatible with your reaction conditions. For long-term storage and enhanced stability, the hydrochloride salt (CAS 5446-17-3) is also available.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 94447-40-2
Cat. No. B3038985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-methylphenyl)hydrazine
CAS94447-40-2
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NN
InChIInChI=1S/C7H9ClN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3
InChIKeyXVFXJNWHUFWYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloro-2-methylphenyl)hydrazine CAS 94447-40-2: Technical Baseline for Scientific Procurement


(5-Chloro-2-methylphenyl)hydrazine (CAS 94447-40-2, molecular formula C₇H₉ClN₂, molecular weight 156.61 g/mol) is a substituted aromatic hydrazine featuring a chlorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring . This compound serves primarily as a synthetic intermediate in organic chemistry, particularly for constructing nitrogen-containing heterocycles via Fischer indole synthesis and hydrazone formation [1]. Its hydrochloride salt (CAS 5446-17-3) is more commonly employed in practical applications due to enhanced stability and handling characteristics . The free base is commercially available with typical purity specifications of 95% .

(5-Chloro-2-methylphenyl)hydrazine CAS 94447-40-2: Why Direct Substitution with Unsubstituted or Differently Substituted Phenylhydrazines Is Not Recommended


Substitution of (5-chloro-2-methylphenyl)hydrazine with generic phenylhydrazine or other positional isomers is not straightforward due to the specific electronic and steric contributions of the 5-chloro and 2-methyl substituents. These substituents modulate the nucleophilicity of the hydrazine -NH₂ group and influence the regioselectivity of subsequent cyclization reactions . In Fischer indole synthesis, the substituent pattern on the arylhydrazine directly determines the substitution pattern of the resulting indole or indolenine product [1]. Furthermore, the electronic effects of the chloro substituent alter the stability and reactivity of derived hydrazones compared to unsubstituted or differently halogenated analogs . Procurement of this specific substitution pattern is therefore driven by target-product structural requirements that cannot be achieved using alternative, more readily available phenylhydrazine derivatives.

(5-Chloro-2-methylphenyl)hydrazine CAS 94447-40-2: Quantified Differential Evidence for Scientific Selection


Regiospecific Indolenine Formation via Fischer Indole Synthesis: 5-Chloro-2-methylphenylhydrazine vs. Unsubstituted Phenylhydrazine

In the Fischer indole reaction with 3-methylbutan-2-one, (5-chloro-2-methylphenyl)hydrazine hydrochloride yields 4-chloro-2,3,3,7-tetramethyl-3H-indole (an indolenine) [1]. This specific substitution pattern on the indole core—with chlorine at the 4-position and methyl at the 7-position—is dictated by the starting arylhydrazine substitution and cannot be obtained using unsubstituted phenylhydrazine or differently substituted analogs. The reaction proceeds via standard Fischer conditions without requiring special activation, demonstrating that the 5-chloro-2-methyl substitution pattern is compatible with this key heterocycle-forming transformation [1].

Fischer indole synthesis Indolenine derivatives Heterocyclic chemistry

Commercial Purity Specification: 95% Minimum for (5-Chloro-2-methylphenyl)hydrazine Free Base

Commercially available (5-chloro-2-methylphenyl)hydrazine free base (CAS 94447-40-2) is supplied with a minimum purity specification of 95% . This specification provides a quantifiable quality benchmark for procurement decisions. The free base is a solid at room temperature and requires storage under inert atmosphere at 2–8°C for long-term stability . For applications requiring higher purity or enhanced handling stability, the hydrochloride salt form (CAS 5446-17-3) is also commercially available with a purity specification of 97% .

Chemical procurement Purity specification Reagent quality

Reactivity Profile: Formation of Chlorinated Arylhydrazines with Anti-inflammatory Potential

When (5-chloro-2-methylphenyl)hydrazine is substituted at the 2-position with chlorine, it forms chlorinated arylhydrazines such as 6-chloro-N-(2-chlorophenyl)-2,4-dinitrobenzenamine . These chlorinated derivatives have been shown to possess anti-inflammatory activity . This reactivity profile distinguishes the 5-chloro-2-methylphenyl scaffold from unsubstituted phenylhydrazine, which lacks the chloro substituent required for this specific derivatization pathway and associated biological activity. The compound also reacts with 6-membered heterocycles such as guanidinium chloride to form dialdehydes .

Arylhydrazine reactivity Anti-inflammatory agents Derivatization

(5-Chloro-2-methylphenyl)hydrazine CAS 94447-40-2: Recommended Application Scenarios Based on Quantitative Evidence


Synthesis of 4-Chloro-Substituted Indolenines for Heterocyclic Library Construction

Use (5-chloro-2-methylphenyl)hydrazine hydrochloride in Fischer indole synthesis with 3-methylbutan-2-one to generate 4-chloro-2,3,3,7-tetramethyl-3H-indole [1]. This indolenine serves as a versatile intermediate that, upon Vilsmeier formylation, yields a β-diformyl compound capable of reacting with diverse nucleophiles (arylhydrazines, amidinium salts, ureas, thioureas) to produce libraries of 5- and 6-membered heterocycles bearing the 4-chloro-3,3,7-trimethyl-3H-indol-2-yl substituent [1]. This scenario is specifically enabled by the 5-chloro-2-methyl substitution pattern of the starting arylhydrazine, which cannot be achieved with unsubstituted phenylhydrazine.

Synthesis of Chlorinated Arylhydrazine Derivatives with Anti-inflammatory Potential

Employ (5-chloro-2-methylphenyl)hydrazine as a starting material for the synthesis of chlorinated arylhydrazines such as 6-chloro-N-(2-chlorophenyl)-2,4-dinitrobenzenamine, which have demonstrated anti-inflammatory activity . This derivatization pathway leverages the chloro substituent at the 2-position of the arylhydrazine scaffold and is not accessible from unsubstituted phenylhydrazine or non-chlorinated analogs. The resulting compounds may be of interest for medicinal chemistry programs targeting inflammatory pathways.

Procurement of High-Purity Free Base for Synthetic Applications Requiring Non-Salt Form

For synthetic protocols where the presence of hydrochloride counterion is undesirable or interferes with reaction conditions, procure the free base form (CAS 94447-40-2) with a minimum purity specification of 95% . The free base is a solid that requires storage under inert atmosphere at 2–8°C . This form may be preferred in reactions where the hydrazine must act as a nucleophile without competing acid-base equilibria, or where the hydrochloride salt would introduce unwanted chloride ions that could participate in side reactions.

Use of Hydrochloride Salt for Enhanced Stability in Long-Term Storage

For laboratories requiring long-term storage or improved handling characteristics, procure the hydrochloride salt form (CAS 5446-17-3) with a purity specification of 97% . The salt form offers enhanced stability compared to the free base and is the form most commonly referenced in synthetic protocols, including the Fischer indole synthesis described above [1]. This form should be selected when the presence of hydrochloride is compatible with the intended synthetic application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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